molecular formula C11H16N2O2 B2741369 ethyl (2E)-azepan-2-ylidene(cyano)ethanoate CAS No. 103639-93-6

ethyl (2E)-azepan-2-ylidene(cyano)ethanoate

Cat. No.: B2741369
CAS No.: 103639-93-6
M. Wt: 208.261
InChI Key: OIIXRHZKCPKQIV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Mechanism of Action

Target of Action

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate, also known as Ethyl 2-cyanoacrylate, is primarily used as an adhesive in commercial superglues . Its primary targets are surfaces where adhesion is required. The compound works by interacting with the moisture present on the surface to form strong bonds .

Mode of Action

The compound polymerizes rapidly in the presence of moisture . This polymerization is initiated by the small amount of water present in the air or on the surface to which it is applied. The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .

Biochemical Pathways

This reaction is a type of addition polymerization, and it occurs because the compound contains a highly reactive cyanoacrylate group .

Result of Action

The result of Ethyl 2-cyanoacrylate’s action is the formation of a strong, durable bond that can adhere various surfaces together. The bond forms rapidly, often within minutes, and is typically stronger than the materials being joined . Despite its strength, the polymer can be removed by soaking it in acetone or mild acids .

Action Environment

The efficacy and stability of Ethyl 2-cyanoacrylate are influenced by environmental factors such as humidity and temperature. The presence of moisture is necessary for the polymerization reaction to occur, and the rate of this reaction can be affected by the level of humidity in the environment . Additionally, the compound is stable under normal storage conditions but can polymerize upon exposure to heat or sunlight .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is unique due to its combination of nitrile and ester groups, which provide a versatile platform for various synthetic applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

ethyl (2E)-2-(azepan-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIXRHZKCPKQIV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCCCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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